

Trichloronat synthesis pathway and starting materials

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An in-depth examination of the synthesis of **Trichloronat**, an organophosphate insecticide, reveals a multi-step process involving the preparation of key precursors followed by their condensation. This guide provides a technical overview of the synthetic pathway, experimental methodologies, and relevant quantitative data for researchers and professionals in drug development and chemical synthesis.

Synthesis Pathway Overview

The synthesis of **Trichloronat**, chemically known as O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate, proceeds through two primary precursor synthesis routes followed by a final condensation reaction. The key precursors are 2,4,5-trichlorophenol and ethylphosphonothioic dichloride.

Starting Materials

The primary starting materials for the synthesis of **Trichloronat** are:

- 2,4,5-Trichloroaniline or 2,5-Dichlorophenol (for 2,4,5-trichlorophenol synthesis)
- Ethylphosphonic dichloride (for ethylphosphonothioic dichloride synthesis)
- Ethanol

Experimental Protocols



Synthesis of 2,4,5-Trichlorophenol

A common method for the synthesis of 2,4,5-trichlorophenol is through the diazotization of 2,4,5-trichloroaniline followed by a Sandmeyer-type reaction.

Procedure:

- Dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of a 30% sulfuric acid solution.
- Cool the mixture to approximately 8°C.
- Slowly add a solution of 460 g of sodium nitrite in 1500 mL of water while maintaining the temperature at 8°C to form the diazonium salt.
- In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate pentahydrate in 2200 g of 30% sulfuric acid and heat it to 80°C.
- Add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution.
- After the addition is complete, maintain the reaction mixture at temperature to ensure the reaction goes to completion, monitored by gas chromatography.
- Cool the reaction mixture and extract the product with dichloroethane.
- The organic extract is then concentrated by rotary evaporation to yield 2,4,5-trichlorophenol as a pale yellow solid.[1]

Synthesis of Ethylphosphonothioic Dichloride

Ethylphosphonothioic dichloride can be prepared from ethylphosphonic dichloride by reaction with a sulfurizing agent such as tetraphosphorus decasulfide.

Procedure:

 In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethylphosphonic dichloride and tetraphosphorus decasulfide under a nitrogen atmosphere.



- Heat the reaction mixture to reflux with stirring for approximately 6 hours, with the liquid temperature maintained at 180–190°C.
- After cooling to room temperature, the product is isolated by distillation under reduced pressure.

Synthesis of Trichloronat (O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate)

The final step involves the reaction of 2,4,5-trichlorophenol with ethylphosphonothioic dichloride, followed by esterification with ethanol.[2] A plausible route involves the formation of an intermediate before the final product.

Procedure:

- React ethylphosphonothioic dichloride with one equivalent of ethanol in the presence of a base to form O-ethyl ethylphosphonothioic chloride.
- In a separate vessel, dissolve 2,4,5-trichlorophenol in a suitable solvent and treat it with a base (e.g., sodium hydroxide) to form the sodium salt (sodium 2,4,5-trichlorophenoxide).
- React the O-ethyl ethylphosphonothioic chloride with the sodium 2,4,5-trichlorophenoxide. The reaction is typically carried out in an inert solvent.
- After the reaction is complete, the mixture is washed to remove inorganic salts, and the solvent is removed under reduced pressure.
- The crude product is then purified, for example, by vacuum distillation, to yield **Trichloronat**.

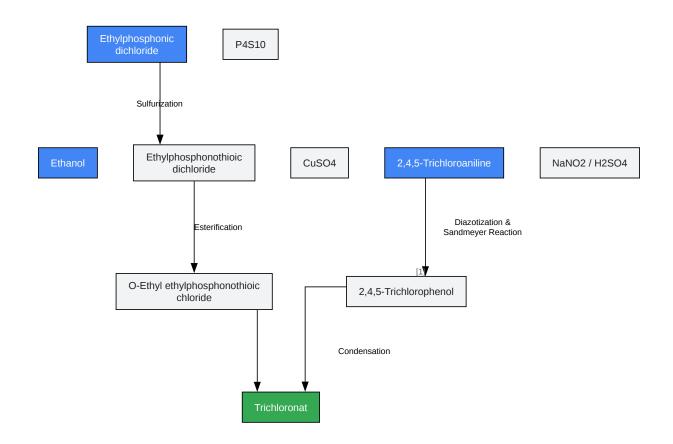
Quantitative Data

The following table summarizes the quantitative data for the synthesis of the 2,4,5-trichlorophenol precursor.



Reacta nt	Molar Mass (g/mol)	Amou nt (g)	Moles	Produ ct	Molar Mass (g/mol)	Yield (g)	Purity (%)	Molar Yield (%)
2,4,5- Trichlor oaniline	196.46	930	4.73	2,4,5- Trichlor ophenol	197.45	706	97	75.8

Synthesis Pathway Diagram





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Caption: Synthesis pathway of **Trichloronat** from its precursors.

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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